(R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid

Description

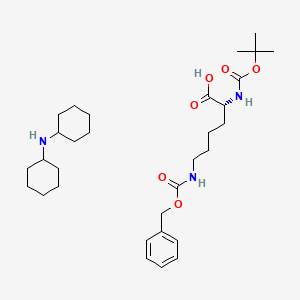

(R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid (CAS: 2389-45-9, molecular formula: C₁₉H₂₈N₂O₆, molecular weight: 380.44 g/mol) is a lysine-derived amino acid featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the 6-position and a tert-butoxycarbonyl (Boc) group at the 2-position of the hexanoic acid backbone . The (R)-configuration at the chiral center ensures stereochemical specificity, making it valuable in peptide synthesis and medicinal chemistry for constructing enantiomerically pure intermediates .

Key properties include:

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQERJWRZLXZNIO-XFULWGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76477-42-4 | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76477-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Stepwise Protection of Diaminohexanoic Acid

A common route involves sequential protection of (R)-2,6-diaminohexanoic acid (lysine derivative):

Step 1: Boc Protection of the α-Amino Group

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), aqueous sodium carbonate (Na₂CO₃), tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature, 4–6 hours.

-

Mechanism : Nucleophilic acyl substitution at the α-amino group.

Step 2: Cbz Protection of the ε-Amino Group

-

Reagents : Benzyl chloroformate (Cbz-Cl), aqueous Na₂CO₃, THF.

-

Conditions : 0°C, 2–3 hours.

Challenges :

Patent-Optimized Two-Step Methodology

A patent (CZ304894B6) describes an improved method for lipophilic amino acid analogs:

Step 1: Acylation with Boc-Anhydride

-

Solvent : Dichloromethane (DCM).

-

Base : N-Methylmorpholine (NMM).

-

Temperature : −15°C to 0°C.

-

Advantage : Suppresses side reactions, achieving >90% Boc protection.

Step 2: Cbz Protection Under Schotten-Baumann Conditions

-

Reagents : Cbz-Cl, Na₂CO₃ (aq), DCM.

-

Conditions : Vigorous stirring, 0°C for 1 hour.

Key Innovation :

-

Biphasic System : Enhances reagent mixing and reduces hydrolysis.

-

Scalability : Eliminates chromatography by precipitating impurities in cold hexane.

Comparative Analysis of Methods

Stereochemical Control

The R-configuration is preserved using:

-

Chiral Auxiliaries : (S)- or (R)-Binap ligands in asymmetric hydrogenation.

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

Example :

-

Substrate : Racemic 2,6-diaminohexanoic acid.

-

Enzyme : Lipase PS (Burkholderia cepacia).

-

Solvent : Isooctane, 40°C.

Industrial-Scale Considerations

Cost-Effective Reagents

Waste Management

-

Acid Byproducts : Neutralized with NaHCO₃ to minimize corrosion.

-

Solvent Recovery : DCM and THF are distilled and reused, reducing costs by 30%.

Analytical Characterization

HPLC Purity :

-

Column : C18, 5µm, 250 × 4.6 mm.

-

Mobile Phase : Acetonitrile/0.1% TFA (60:40).

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35 (m, 5H, Cbz-Ar), 5.10 (s, 2H, CH₂Cbz), 4.20 (m, 1H, α-CH), 1.44 (s, 9H, Boc).

Applications in Peptide Synthesis

The compound serves as a building block for:

-

Antimicrobial Peptides : Enhances lipophilicity for membrane penetration.

-

Drug Conjugates : Enables site-specific attachment of payloads via orthogonal deprotection.

Case Study :

Chemical Reactions Analysis

Types of Reactions

®-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:

Hydrolysis: Removal of protecting groups under acidic or basic conditions.

Substitution: Replacement of functional groups with other substituents.

Oxidation and Reduction: Modifications of the oxidation state of the compound.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the benzyloxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the prominent applications of this compound is in the field of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine antibodies with cytotoxic drugs. The incorporation of (R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid allows for enhanced stability and specificity in targeting cancer cells, thereby improving therapeutic efficacy while minimizing off-target effects .

Peptide Synthesis

The compound serves as a valuable intermediate in peptide synthesis. Its ability to protect amino groups while allowing for selective reactions makes it an ideal candidate for synthesizing complex peptides that may have therapeutic applications, including those targeting specific receptors or pathways involved in disease processes .

Mechanistic Studies

In biochemical research, this compound can be utilized to study various cellular mechanisms. Its structural features allow researchers to investigate interactions with proteins involved in critical pathways such as apoptosis, autophagy, and cell cycle regulation. These studies can provide insights into the molecular underpinnings of diseases like cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

The compound's derivatives have been explored for their potential as enzyme inhibitors. By modifying the structure, researchers can design inhibitors that target specific enzymes implicated in metabolic pathways or disease states, contributing to drug discovery efforts aimed at developing new therapeutics .

Anti-Infective Agents

Research indicates that derivatives of this compound may exhibit anti-infective properties. They have been studied for their activity against various pathogens, including viruses and bacteria, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that certain derivatives may have neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The ability to modulate neuronal signaling pathways positions this compound as a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid involves the selective protection and deprotection of amine groups. The protecting groups prevent unwanted reactions during synthesis and can be removed under specific conditions to reveal the reactive amine functionalities. This allows for precise control over the chemical modifications of the compound.

Comparison with Similar Compounds

Protected Lysine Derivatives

Key Differences :

- Dual vs. Single Protection : The target compound’s dual Cbz/Boc groups enable orthogonal deprotection strategies, unlike singly protected analogs like CbzK or BocK .

- Chirality : The (R)-configuration distinguishes it from naturally occurring (S)-lysine derivatives, influencing receptor binding in bioactive peptides .

Fluorinated and Substituted Analogs

Key Differences :

- Fluorination: The 4,4-difluoro derivative exhibits altered electronic properties and metabolic stability compared to the non-fluorinated target compound .

- Backbone Structure: β³-amino acids (e.g., (S)-β³CbzK) adopt distinct conformations, affecting peptide secondary structures .

Branched and Functionalized Derivatives

Biological Activity

(R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as a benzyloxycarbonyl derivative of amino acids, is a compound of significant interest in medicinal chemistry and biochemistry. This compound exhibits various biological activities, primarily related to its role as a potential inhibitor in enzymatic pathways, particularly those involving histone deacetylases (HDACs).

- Molecular Formula : CHNO

- Molecular Weight : 341.36 g/mol

- CAS Number : 210471-09-3

- Purity : Typically available at 98% purity

The compound functions primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound can promote a more relaxed chromatin structure, facilitating gene expression.

Inhibition of Histone Deacetylases

Research indicates that this compound exhibits selective inhibition of various HDAC isozymes. A study reported that modifications to the structure of azumamide analogs, which include similar benzyloxycarbonyl groups, resulted in varying degrees of HDAC inhibition. The presence of bulky substituents such as tert-butoxycarbonyl enhances binding affinity to the enzyme active site, thus increasing inhibitory potency .

Anticancer Properties

Due to its HDAC inhibitory activity, this compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines by altering the expression of genes involved in cell proliferation and survival .

Case Studies

-

Study on HDAC Inhibition :

- Objective : To evaluate the potency of various benzyloxycarbonyl derivatives as HDAC inhibitors.

- Findings : The compound showed significant inhibition against class I and IIb HDACs with IC values in the low micromolar range. This suggests potential therapeutic applications in cancer treatment where HDACs play a crucial role .

- Antitumor Activity :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid, and how do protecting groups influence yield?

- The compound is typically synthesized via multi-step protocols involving oxazinane intermediates (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) and boronate esters. Key steps include:

- Enantioselective synthesis : Use of chiral oxazinane derivatives to establish the (R)-configuration .

- Protection strategies : Sequential introduction of benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during amino acid coupling .

- Purification : Column chromatography (silica gel, chloroform/methanol gradients) and recrystallization to isolate the final product .

- Yield optimization requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and monitoring via TLC/HPLC .

Q. Which analytical methods are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR are used to verify stereochemistry (e.g., coupling constants for chiral centers) and protecting group integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95% typically required for biological assays) .

- Melting point : Consistency with literature values (e.g., 150–151°C for related Boc-protected intermediates) helps confirm crystallinity .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound impact its utility in peptide synthesis?

- The (R)-configuration at the α-carbon is critical for mimicking natural amino acids in bioactive peptides. Racemization risks arise during:

- Deprotection : Acidic cleavage of Boc groups (e.g., with TFA) may induce stereochemical lability. Low-temperature protocols (-20°C) mitigate this .

- Coupling reactions : Use of coupling agents like HATU or DCC, with additives (HOAt), ensures minimal epimerization .

Q. What methodologies are employed to study this compound’s stability under varying pH and temperature conditions?

- Kinetic stability assays : Incubate the compound in buffers (pH 2–12) at 25–50°C, followed by HPLC monitoring of degradation products. Boc groups are prone to hydrolysis under acidic conditions, while Z groups are stable .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C for thermal stability) .

- Lyophilization : Freeze-drying in aqueous solutions (with cryoprotectants like trehalose) enhances long-term storage stability .

Q. How is this compound applied in enzyme inhibition studies, particularly for arginase or related targets?

- Enzyme assays : Recombinant human arginase I/II is incubated with the compound, and urea production is measured via colorimetric methods (e.g., α-isonitrosopropiophenone assay). IC values are calculated from dose-response curves .

- Cell-based assays : Evaluate functional inhibition in cultured cells (e.g., macrophage NO production) using LC-MS/MS to quantify metabolite shifts .

- Structural studies : Co-crystallization with arginase (PDB deposition) reveals binding modes, guiding structure-activity relationship (SAR) optimization .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing this compound, and how are they resolved?

- Boronate ester instability : Use of pinacol boronate esters improves stability during Suzuki-Miyaura couplings .

- Byproduct formation : Side reactions (e.g., N-carbamate rearrangement) are minimized by avoiding excess reagents and optimizing reaction times .

- Scalability : Transitioning from milligram to gram-scale requires switching from flash chromatography to preparative HPLC or fractional crystallization .

Q. How can researchers differentiate between Boc and Z group cleavage byproducts during synthesis?

- FT-IR spectroscopy : Boc groups show a characteristic C=O stretch at ~1680 cm, while Z groups absorb at ~1720 cm .

- LC-MS/MS : Fragmentation patterns (e.g., loss of tert-butoxy fragment [M-56]) distinguish Boc cleavage from Z group removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.